7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with the molecular formula C16H13FN4O3 . This compound is part of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method includes the reaction of cyclic compounds containing active methylene groups with appropriate aldehydes and malononitrile in a solution of water and ethanol (1:1 ratio) as a three-component system . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
the principles of green chemistry and efficient catalysis are often employed to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain kinases by mimicking ATP, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential therapeutic applications.
Uniqueness
7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . Its fluorophenyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H12FN5O2 |
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Molecular Weight |
325.30 g/mol |
IUPAC Name |
7-amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C16H12FN5O2/c1-21-14-12(15(23)22(2)16(21)24)11(10(7-18)13(19)20-14)8-3-5-9(17)6-4-8/h3-6H,1-2H3,(H2,19,20) |
InChI Key |
OUSLRIPVTGPUBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
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